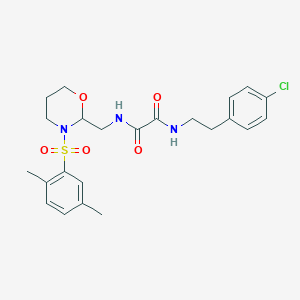![molecular formula C24H28N4O2S B2993463 2-[4-[(4-Methoxyphenyl)methylamino]quinazolin-2-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone CAS No. 688355-48-8](/img/structure/B2993463.png)
2-[4-[(4-Methoxyphenyl)methylamino]quinazolin-2-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of several functional groups. The quinazolin-2-yl group is a bicyclic structure, which could potentially form interesting interactions with biological targets .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo chemical reactions. For example, the sulfanyl group might be susceptible to oxidation, and the piperidin-1-yl group could potentially undergo N-alkylation .Aplicaciones Científicas De Investigación
Synthesis of Azo Dyes
Azo dyes are one of the largest and most versatile classes of organic dyes, widely used in textile, printing, and food industries. The compound can serve as a starting material for the synthesis of azo dyes due to its secondary amine group. This group can undergo diazotization followed by coupling with phenolic or naphtholic compounds to form azo dyes .
Preparation of Dithiocarbamates
Dithiocarbamates are chemicals with broad applications, including use as pesticides, fungicides, and rubber vulcanization accelerators. The secondary amine functionality of the compound provides a key intermediate for the synthesis of dithiocarbamates through its reaction with carbon disulfide in the presence of base .
Pharmaceutical Applications
Secondary amines are constituents of many pharmaceuticals, including antidepressants and analgesics. The compound’s structure could be modified to create new derivatives with potential activity as pharmaceutical agents. Its molecular framework might be explored for the development of drugs with psychedelic or opiate analgesic properties .
Agrochemical Synthesis
The compound could be used to synthesize agrochemicals due to its secondary amine group. This group is a common moiety in molecules with herbicidal, insecticidal, and fungicidal activities. Researchers could investigate the compound’s derivatives for new agrochemical products .
Supramolecular Chemistry
The compound’s ability to form intermolecular hydrogen bonding makes it a candidate for the design of supramolecular structures. These structures are crucial in the development of molecular recognition systems, sensors, and self-assembling materials .
Organic Synthesis Intermediates
The compound’s molecular structure, featuring both an amine and a ketone functional group, makes it a versatile intermediate in organic synthesis. It could be used to prepare a wide range of heterocyclic compounds, which are important in medicinal chemistry and materials science .
Propiedades
IUPAC Name |
2-[4-[(4-methoxyphenyl)methylamino]quinazolin-2-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2S/c1-17-11-13-28(14-12-17)22(29)16-31-24-26-21-6-4-3-5-20(21)23(27-24)25-15-18-7-9-19(30-2)10-8-18/h3-10,17H,11-16H2,1-2H3,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKLHZRWMFWOJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NC3=CC=CC=C3C(=N2)NCC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[(4-Methoxyphenyl)methylamino]quinazolin-2-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({5-[3-(dimethylsulfamoyl)phenyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid](/img/structure/B2993380.png)
![2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/no-structure.png)

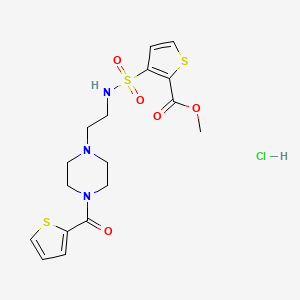
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B2993385.png)
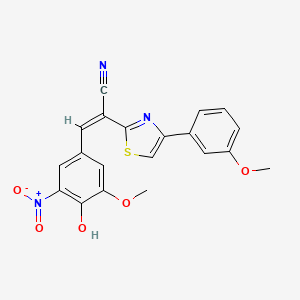
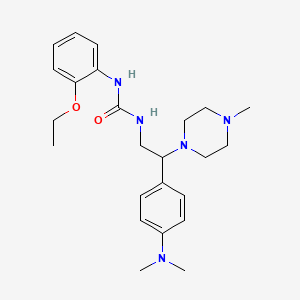
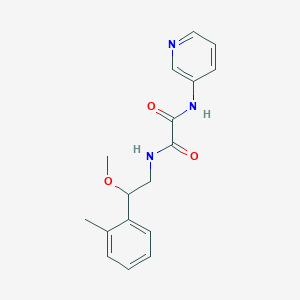
![5-bromo-2-chloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2993394.png)
![N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2993395.png)
![N-(2-(diethylamino)ethyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2993397.png)
![Pyrrolo[1,2-b]pyridazine-5-carboxylic acid](/img/structure/B2993398.png)

